Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside
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Overview
Description
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is a derivative of glucose, specifically a methylated form of alpha-D-glucopyranoside. This compound is characterized by the presence of four methoxy groups attached to the glucose ring, making it highly methylated. It is commonly used in various chemical and biological research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside can be synthesized through the methylation of alpha-D-glucopyranoside. The process involves the use of methyl iodide and silver oxide in a basic solution, typically dimethylformamide, to achieve the methylation of the hydroxyl groups on the glucose ring .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The methoxy groups enhance its stability and solubility, allowing it to effectively participate in biochemical reactions. The compound can modulate enzyme activity and influence metabolic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-methyl-alpha-D-glucopyranose: Similar in structure but lacks the methyl group on the anomeric carbon.
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranose: Contains benzyl groups instead of methoxy groups, leading to different chemical properties
Uniqueness
Methyl 2,3,4,6-tetra-O-methyl-alpha-D-glucopyranoside is unique due to its high degree of methylation, which imparts distinct chemical and physical properties. This makes it particularly useful in studies requiring stable and soluble carbohydrate derivatives .
Properties
CAS No. |
168081-53-6 |
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Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2,3,4,5-tetramethoxy-6-(methoxymethyl)oxane |
InChI |
InChI=1S/C11H22O6/c1-12-6-7-8(13-2)9(14-3)10(15-4)11(16-5)17-7/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11+/m1/s1 |
InChI Key |
ZYGZAHUNAGVTEC-NZFPMDFQSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OC)OC |
Canonical SMILES |
COCC1C(C(C(C(O1)OC)OC)OC)OC |
Origin of Product |
United States |
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